Butanamide, N-(2-chloroethyl)-

Description

Contextualizing Butanamide, N-(2-chloroethyl)- within Amide Chemistry Research

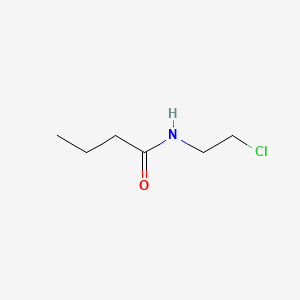

Amides are a cornerstone of organic and medicinal chemistry, forming the backbone of proteins and finding application in a vast array of pharmaceuticals and materials. nih.gov The reactivity of the amide bond and the influence of substituents on the nitrogen and carbonyl carbon are areas of continuous study. Butanamide, N-(2-chloroethyl)- (C₆H₁₂ClNO), is a secondary amide that introduces a reactive chloroethyl group onto the nitrogen atom. wikipedia.orgenvironics.fi This structural motif is of academic interest as the chloroethyl group is a known alkylating agent, capable of reacting with nucleophiles. wikipedia.org This positions the compound as a potential intermediate in the synthesis of more complex molecules, where the chloroethyl moiety can be further functionalized. Research into such N-substituted amides often explores the interplay between the amide functionality and the reactive substituent, investigating how the electronic nature of the butanoyl group influences the reactivity of the chloroethyl group, and vice versa.

Historical Development and Early Research Directions on N-Chloroethyl Amides

The history of N-chloroethyl amides is intrinsically linked to the development of nitrogen mustards as chemical warfare agents and, subsequently, as pioneering cancer chemotherapy drugs. wikipedia.orgtaylorandfrancis.com During World War II, research into compounds containing the bis(2-chloroethyl)amino group revealed their potent cytotoxic effects, which stemmed from their ability to alkylate DNA. wikipedia.orgnih.gov This discovery led to the synthesis and investigation of a wide range of N-chloroethyl compounds, including amides, in the search for new therapeutic agents with improved selectivity and reduced toxicity. nih.gov Early research focused on understanding the mechanism of action, which involves the intramolecular formation of a highly reactive aziridinium (B1262131) ion that then alkylates biological macromolecules. wikipedia.orgnih.gov This foundational work established the N-chloroethyl group as a key pharmacophore for inducing cytotoxicity and spurred further exploration into the synthesis and biological activity of various N-chloroethyl amides and related compounds. cdnsciencepub.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-2-3-6(9)8-5-4-7/h2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHGMFCSVYUJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199797 | |

| Record name | Butanamide, N-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51834-70-9 | |

| Record name | Butanamide, N-(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051834709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Physicochemical Properties

The fundamental properties of Butanamide, N-(2-chloroethyl)- are summarized in the following tables, with data primarily derived from computational predictions.

Table 1: Chemical Identifiers for Butanamide, N-(2-chloroethyl)-

| Identifier | Value |

|---|---|

| IUPAC Name | N-(2-chloroethyl)butanamide |

| CAS Number | 51834-70-9 |

| PubChem CID | 148544 |

| Molecular Formula | C₆H₁₂ClNO |

| Molecular Weight | 149.62 g/mol |

| InChI | InChI=1S/C6H12ClNO/c1-2-3-6(9)8-5-4-7/h2-5H2,1H3,(H,8,9) |

Table 2: Computed Physicochemical Properties of Butanamide, N-(2-chloroethyl)-

| Property | Value |

|---|---|

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

| Exact Mass | 149.0607417 g/mol |

| Monoisotopic Mass | 149.0607417 g/mol |

| Topological Polar Surface Area | 29.1 Ų |

Chemical Reactivity and Mechanistic Investigations of Butanamide, N 2 Chloroethyl

Fundamental Reaction Mechanisms of Butanamide, N-(2-chloroethyl)-

The core reactivity of Butanamide, N-(2-chloroethyl)- revolves around the carbon-chlorine bond of the ethyl side chain. The electron-withdrawing nature of the adjacent amide group, coupled with the electronegativity of the chlorine atom, makes the terminal carbon an electrophilic center, prone to attack by nucleophiles.

The chloroethyl moiety is a key functional group that readily participates in nucleophilic substitution reactions, where the chlorine atom acts as a leaving group and is replaced by a variety of nucleophiles. This reactivity is a cornerstone of its chemical profile. The reaction generally proceeds via either an SN1 or SN2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the solvent. utexas.edu

The presence of the N-(2-chloroethyl) group makes the compound an alkylating agent, capable of reacting with nucleophilic sites on other molecules. ontosight.ai Stronger nucleophiles and polar aprotic solvents typically favor the bimolecular SN2 pathway, which involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. utexas.edu Weaker nucleophiles and polar protic solvents may promote a unimolecular SN1-type mechanism, which would proceed through a transient carbocation intermediate. However, the formation of a primary carbocation is generally unfavorable. An alternative pathway involves neighboring group participation by the amide nitrogen, leading to the formation of a cyclic intermediate which is then opened by the nucleophile.

Research on analogous N-(2-chloroethyl)amines and other N-(2-chloroethyl)amides demonstrates this reactivity pattern. For instance, N-(2-chloroethyl)amines have been shown to react with nucleophiles like acetonitrile (B52724) in polar solvents, leading to the formation of quaternary ammonium (B1175870) salts through bimolecular nucleophilic substitution. dtic.mil Similarly, the synthesis of various amide derivatives often relies on the substitution of the chloro group on a chloroethylamine precursor. lmaleidykla.ltderpharmachemica.com

Below is a table illustrating potential nucleophilic substitution reactions for Butanamide, N-(2-chloroethyl)- based on the known reactivity of similar compounds.

| Nucleophile | Potential Product | General Reaction Type |

| Ammonia (NH₃) | N-(2-aminoethyl)butanamide | Amination |

| Cyanide (CN⁻) | N-(2-cyanoethyl)butanamide | Cyanation |

| Hydroxide (B78521) (OH⁻) | N-(2-hydroxyethyl)butanamide | Hydroxylation |

| Alkoxides (RO⁻) | N-(2-alkoxyethyl)butanamide | Etherification |

| Thiolates (RS⁻) | N-(2-thioalkyl)butanamide | Thioetherification |

| Azide (B81097) (N₃⁻) | N-(2-azidoethyl)butanamide | Azidation |

This table is illustrative and based on the general reactivity of alkyl chlorides.

The structure of Butanamide, N-(2-chloroethyl)-, with a nucleophilic amide nitrogen positioned appropriately relative to an electrophilic carbon center, creates the potential for intramolecular cyclization reactions. Under basic conditions, the amide nitrogen can be deprotonated, enhancing its nucleophilicity. This internal nucleophile can then attack the carbon bearing the chlorine atom in an intramolecular SN2 reaction, leading to the formation of a three-membered aziridine (B145994) ring.

This type of cyclization is well-documented for related N-(2-chloroethyl) compounds. For example, N,N′-Diaryl-N″-(2-cholorethyl)phosphorotriamidates are known to undergo base-promoted 1,3-cyclization to yield N-phosphorylated aziridines. researchgate.net Similarly, the rapid cyclization of nitrogen mustards like N-methyl-bis(2-chloroethyl)amine in polar solvents to form quaternary aziridinium (B1262131) salts is a classic example of this pathway. dtic.mil

The likely cyclization pathway for Butanamide, N-(2-chloroethyl)- would involve the following steps:

Deprotonation: A base removes the proton from the amide nitrogen.

Intramolecular Attack: The resulting amide anion attacks the terminal carbon of the chloroethyl group.

Ring Closure: The chloride ion is displaced, forming an N-butyrylaziridine intermediate.

This aziridine ring, being strained, could then be susceptible to ring-opening by external nucleophiles.

Furthermore, tandem reactions involving an initial intermolecular reaction followed by cyclization have been observed in similar systems. For instance, visible-light-induced tandem radical cyclization of N-arylacrylamides is a known method for synthesizing substituted oxindoles. beilstein-journals.org While the mechanism is different (radical vs. nucleophilic), it highlights the propensity of related structures to undergo cyclization.

The hydrolytic stability of Butanamide, N-(2-chloroethyl)- is a critical aspect of its chemical character. The compound contains two primary sites susceptible to hydrolysis: the amide linkage and the carbon-chlorine bond.

Amide Hydrolysis: Under strong acidic or basic conditions, the amide bond can be cleaved.

Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This ultimately leads to the formation of butanoic acid and 2-chloroethylamine (B1212225).

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield butanoate and 2-chloroethylamine.

C-Cl Bond Hydrolysis: The carbon-chlorine bond can also undergo hydrolysis, particularly under neutral or basic conditions, to replace the chlorine with a hydroxyl group. This reaction would yield N-(2-hydroxyethyl)butanamide. The rate of this hydrolysis would be influenced by temperature and pH. Studies on related compounds have shown that seemingly minor structural changes can significantly impact hydrolytic stability. nih.gov For instance, the stability of some compounds is significantly lower in the presence of enzymes, suggesting that biological systems can also mediate degradation. nih.gov

Kinetic and Thermodynamic Aspects of Butanamide, N-(2-chloroethyl)- Transformations

The rates (kinetics) and equilibrium positions (thermodynamics) of the reactions involving Butanamide, N-(2-chloroethyl)- are governed by fundamental chemical principles. birmingham.ac.uklongdom.org While specific experimental kinetic and thermodynamic data for this exact compound are not widely available, the general behavior can be inferred from the principles of physical organic chemistry. utexas.edutaylorfrancis.com

Kinetics: The kinetics of the nucleophilic substitution at the chloroethyl group are highly dependent on the reaction mechanism.

| Factor | SN2 Reaction | SN1 Reaction |

| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |

| Nucleophile | Rate is sensitive to the concentration and strength of the nucleophile. Strong nucleophiles accelerate the reaction. | Rate is independent of the concentration and strength of the nucleophile. |

| Substrate | Favored by unhindered substrates (primary > secondary). | Favored by substrates that form stable carbocations (tertiary > secondary). |

| Solvent | Favored by polar aprotic solvents. | Favored by polar protic solvents. |

| Leaving Group | A better leaving group increases the rate. | A better leaving group increases the rate. |

Given that Butanamide, N-(2-chloroethyl)- is a primary alkyl halide, its intermolecular substitution reactions are most likely to proceed via an SN2 mechanism, especially with strong nucleophiles. utexas.edu The rate of reaction would therefore be expected to show a second-order dependence on the concentrations of the substrate and the nucleophile. The kinetics of intramolecular cyclization would be first-order, as the concentration of the internal nucleophile is inherently linked to the substrate concentration.

Thermodynamics: Thermodynamically, a reaction is favored if the Gibbs free energy change (ΔG) is negative. longdom.org For the transformations of Butanamide, N-(2-chloroethyl)-, this is influenced by the relative stability of the reactants and products.

Nucleophilic Substitution: The formation of a stronger bond in the product compared to the C-Cl bond in the reactant will favor the reaction. For example, reactions with strong nucleophiles like cyanide or azide are generally thermodynamically favorable.

Hydrolysis: The hydrolysis of the amide bond is typically a thermodynamically favorable process, but it often has a high activation energy, making it kinetically slow without a catalyst (acid or base). longdom.org

Catalytic Approaches in Butanamide, N-(2-chloroethyl)- Reactivity

Catalysis can play a crucial role in controlling the reactivity and selectivity of transformations involving Butanamide, N-(2-chloroethyl)-. Catalysts can accelerate desired reactions, enable reactions under milder conditions, and direct the reaction towards a specific product over others.

Phase-Transfer Catalysis: For nucleophilic substitution reactions involving an aqueous nucleophile and the organic-soluble Butanamide, N-(2-chloroethyl)-, a phase-transfer catalyst (e.g., a quaternary ammonium salt) could be employed. The catalyst would transport the nucleophile from the aqueous phase to the organic phase, facilitating the reaction.

Base Catalysis: As mentioned, bases are crucial for promoting intramolecular cyclization by deprotonating the amide nitrogen, thereby increasing its nucleophilicity. The choice of base (e.g., sodium hydride, potassium tert-butoxide) can influence the reaction rate and yield.

Acid Catalysis: Acid catalysts are essential for promoting the hydrolysis of the amide bond by activating the carbonyl group towards nucleophilic attack by water.

Transition Metal Catalysis: While less common for simple alkyl halides, transition metal complexes can catalyze a wide range of reactions. For instance, a dual-catalyst system using a visible light-absorbing transition-metal photocatalyst in conjunction with another catalyst could potentially be used to drive specific cycloaddition reactions. nih.gov Ruthenium nanoparticles have been used as catalysts in hydrogenation reactions of related substrates, demonstrating the potential for metal-based catalysis to effect transformations on molecules with similar functional groups. nih.gov

Organocatalysis: Chiral organocatalysts, such as N-heterocyclic carbenes (NHCs) or chiral Brønsted acids, have emerged as powerful tools in asymmetric synthesis. beilstein-journals.org While direct applications to Butanamide, N-(2-chloroethyl)- are not documented, one could envision an organocatalyst being used to control the stereochemical outcome of a reaction involving this substrate, for example, in a ring-opening reaction of a derived aziridine intermediate.

The application of modern catalytic methods could unlock new, selective transformations for Butanamide, N-(2-chloroethyl)-, enabling its use as a building block in more complex chemical syntheses.

Theoretical and Computational Studies of Butanamide, N 2 Chloroethyl

Quantum Chemical Calculations on Butanamide, N-(2-chloroethyl)-

Quantum chemical calculations provide a microscopic view of molecular characteristics, offering insights that are often difficult to obtain through experimental methods alone. These calculations are foundational to understanding the intrinsic properties of a molecule like Butanamide, N-(2-chloroethyl)-.

Electronic Structure and Molecular Orbital Analysis

The electronic structure dictates the chemical behavior of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as these frontier orbitals are key players in chemical reactions. The energy gap between HOMO and LUMO provides a measure of the molecule's stability and reactivity. europa.eunih.gov

Table 1: Computed Physicochemical Properties for Butanamide, N-(2-chloroethyl)- (Note: These are computationally predicted values and may differ from experimental results.)

| Property | Value | Source |

| Molecular Weight | 149.62 g/mol | PubChem nih.gov |

| XLogP3-AA (Lipophilicity) | 1.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 149.0607417 Da | PubChem nih.gov |

| Topological Polar Surface Area | 29.1 Ų | PubChem nih.gov |

These computed descriptors, available from databases like PubChem, are derived from the molecule's structure and provide a baseline for understanding its electronic and physical properties. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that arise from rotation around single bonds. lumenlearning.comlibretexts.orgscribd.com These different arrangements have varying potential energies, and mapping these creates a conformational energy landscape. researchgate.net

For Butanamide, N-(2-chloroethyl)-, rotation can occur around several single bonds, including the C-C bonds of the butyl group and the C-N and C-C bonds of the N-(2-chloroethyl) fragment. The most stable conformations, or conformers, will be those that minimize steric and torsional strain. youtube.com

Steric Strain: Repulsive interactions that occur when atoms or groups are forced too close together. In this molecule, gauche interactions between the butyl group and the chloroethyl group would introduce steric strain. youtube.com

Torsional Strain: Arises from the repulsion between electrons in adjacent bonds. Eclipsed conformations are higher in energy than staggered conformations due to torsional strain. youtube.com

The most stable conformer would likely adopt a staggered arrangement along the C-C and C-N bonds, with the bulky butyl and chloroethyl groups positioned anti to each other to minimize steric hindrance. lumenlearning.comyoutube.com While a detailed energy landscape for this specific molecule is not published, the principles of conformational analysis for similar molecules like butane (B89635) and 2-chlorobutane (B165301) provide a strong predictive framework. lumenlearning.comyoutube.com The relative energies of different conformers can be calculated using computational methods to identify the global energy minimum, which corresponds to the most stable shape of the molecule. scispace.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of chemical reaction pathways, providing a detailed map of the energy changes as reactants transform into products. mdpi.com This involves locating the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and rate. researchgate.net

For Butanamide, N-(2-chloroethyl)-, a key reaction pathway of interest would be intramolecular cyclization, where the amide nitrogen acts as a nucleophile, attacking the carbon atom bearing the chlorine. This would proceed through a five-membered ring transition state to form a cyclic product. Another potential reaction is intermolecular substitution, where the chlorine atom is replaced by an external nucleophile. benchchem.com

Computational modeling for such a reaction would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant, product, and transition state. mdpi.com

Frequency Calculation: To confirm the nature of the stationary points (i.e., minima for reactant/product, first-order saddle point for the transition state).

Minimum Energy Pathway (MEP) Calculation: Tracing the reaction path from the transition state down to the reactant and product to ensure it is the correct pathway. mdpi.com

Studies on similar chloroethyl compounds show that such computational approaches can effectively predict reaction mechanisms and barriers. acs.org

Molecular Dynamics Simulations of Butanamide, N-(2-chloroethyl)-

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.comyoutube.com An MD simulation calculates the net force on each atom and uses this to model its motion, providing a dynamic picture of molecular behavior. nih.gov

While no specific MD simulation studies focused solely on Butanamide, N-(2-chloroethyl)- were found in the reviewed literature, the methodology is widely applied to understand:

Solvation: How the molecule interacts with solvent molecules, such as water.

Conformational Dynamics: How the molecule transitions between different conformers over time, providing a more realistic view than static energy landscapes. researchgate.net

Ligand-Receptor Interactions: If the molecule were to be studied as a ligand, MD simulations could model its binding process to a protein or other biological target. mdpi.com

An MD simulation of Butanamide, N-(2-chloroethyl)- in an aqueous solution would reveal how its flexible chains move and fold, and how its polar amide group and nonpolar alkyl chains interact with water molecules. nih.govmdpi.com

Predictive Modeling of Reactivity and Selectivity via Computational Methods

Computational methods can be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural features with its chemical reactivity or biological activity. umweltbundesamt.de

For Butanamide, N-(2-chloroethyl)-, predictive models could be developed to estimate its reactivity towards various nucleophiles. europa.eu Key descriptors for such models would include:

Electronic Parameters: Charges on atoms (e.g., the carbon attached to chlorine), HOMO/LUMO energies, and dipole moment. researchgate.net

Steric Parameters: Descriptors of molecular size and shape.

Topological Indices: Numerical values derived from the molecular graph.

By building a model based on a training set of similar compounds with known reactivity, it would be possible to predict the reactivity of Butanamide, N-(2-chloroethyl)-. For example, the electrophilicity of the carbon atom bonded to chlorine is a key factor in substitution reactions. Computational methods can calculate this property and use it to predict how readily the molecule will react. benchchem.com

Molecular Interactions of Butanamide, N 2 Chloroethyl with Biological Systems Mechanistic Focus

Butanamide, N-(2-chloroethyl)- as an Alkylating Agent

The chloroethyl group is a well-documented alkylating functional group. ontosight.ai In compounds like Butanamide, N-(2-chloroethyl)-, the mechanism of alkylation is anticipated to proceed through the formation of a highly reactive intermediate. Analogous to the extensively studied nitrogen mustards, this process likely involves an intramolecular cyclization where the nitrogen atom displaces the chloride ion, forming a strained, three-membered aziridinium (B1262131) ring. cuni.cz This electrophilic aziridinium ion is then highly susceptible to attack by biological nucleophiles, resulting in the covalent attachment of the butanamide N-ethyl group to the target molecule. cuni.cz This irreversible covalent modification is the key step in its mechanism of action.

While specific mechanistic studies on Butanamide, N-(2-chloroethyl)- are not extensively documented in publicly available literature, the mechanism of DNA alkylation can be inferred from closely related chloroethyl-containing compounds. rsc.orgresearchgate.net These agents are known to target the nucleophilic centers within DNA. cuni.cz The primary sites of alkylation on the DNA bases are the N7 atom of guanine (B1146940) and, to a lesser extent, the N3 atom of adenine. cuni.czrsc.org

The reaction sequence is proposed as follows:

Activation: The compound undergoes intramolecular cyclization to form the reactive aziridinium ion intermediate. cuni.cz

Nucleophilic Attack: A nucleophilic nitrogen atom on a DNA base, such as the N7 of guanine, attacks the carbon atom of the aziridinium ring, opening the ring and forming a stable covalent bond. cuni.cz

Monoadduct Formation: This reaction results in a DNA monoadduct, where a single DNA base is covalently linked to the N-ethylbutanamide group.

Unlike bifunctional alkylating agents (e.g., bis(2-chloroethyl)amines), which can form a second bond leading to DNA cross-links, Butanamide, N-(2-chloroethyl)- is a monofunctional agent. ontosight.ai The resulting monoadducts can still have significant biological consequences by causing distortions in the DNA helix, which may lead to base mispairing during DNA replication. cuni.cz This interference with the fundamental processes of DNA replication and transcription is a central aspect of its cytotoxic potential. ontosight.ai

Table 1: Potential DNA Nucleophilic Sites for Alkylation

| Nucleophilic Atom | Location | Relative Reactivity |

|---|---|---|

| N7 | Guanine | High |

| N3 | Adenine | Moderate |

| N1 | Adenine | Low |

| N3 | Cytosine | Low |

In addition to DNA, proteins represent another major class of macromolecules susceptible to alkylation by electrophilic compounds. beyondbenign.org The side chains of several amino acids contain potent nucleophiles that can react with the aziridinium intermediate of Butanamide, N-(2-chloroethyl)-. nih.gov

Key nucleophilic residues in proteins include:

Cysteine: The thiol group (-SH) in its deprotonated thiolate form (RS⁻) is a highly reactive, soft nucleophile that readily reacts with soft electrophiles. nih.gov

Histidine: The imidazole (B134444) ring contains nucleophilic nitrogen atoms. nih.gov

Lysine: The primary amine (-NH2) of the side chain is a nucleophilic target. nih.gov

The covalent modification of proteins can have profound functional consequences. beyondbenign.org Alkylation of an amino acid within an enzyme's active site can lead to irreversible inhibition of its catalytic activity. Modification of structural proteins can disrupt cellular architecture, and alkylation of regulatory proteins can interfere with signaling pathways. The specific protein targets and the functional outcomes depend on the accessibility and reactivity of the nucleophilic residues within the cellular proteome.

The cellular environment is rich in other nucleophilic molecules beyond DNA and proteins. A critical example is the tripeptide glutathione (B108866) (GSH), which is present at high concentrations in cells and serves as a primary defense against electrophilic xenobiotics. beyondbenign.org The thiol group of the cysteine residue in GSH is a potent nucleophile that can react with and neutralize electrophiles like the activated form of Butanamide, N-(2-chloroethyl)-. This reaction is often catalyzed by glutathione S-transferase enzymes and represents a major detoxification pathway. The interaction with small molecule nucleophiles like GSH can therefore determine the effective concentration of the alkylating agent available to react with more critical targets like DNA.

Cellular Responses and Signaling Pathways Modulated by Butanamide, N-(2-chloroethyl)- Exposure (Molecular Level)

The covalent modification of cellular macromolecules by Butanamide, N-(2-chloroethyl)- triggers a variety of cellular stress responses and can activate signaling pathways that determine the cell's fate.

The formation of DNA adducts is a significant challenge to the cellular machinery responsible for DNA replication and cell division. When a DNA polymerase encounters a bulky adduct, the replication fork can stall, leading to replication stress. This stress activates complex signaling networks known as cell cycle checkpoints.

Mechanistically, this process involves:

Damage Recognition: Sensor proteins, such as the ATR (Ataxia Telangiectasia and Rad3-related) kinase, recognize the stalled replication forks.

Signal Transduction: ATR activates downstream checkpoint kinases, such as Chk1.

Effector Activation: Activated checkpoint kinases phosphorylate and inhibit key cell cycle regulators, such as Cdc25 phosphatases. This inhibition prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S phase and entry into mitosis (G2/M transition). researchgate.net

Consequently, cells exposed to DNA alkylating agents often exhibit cell cycle arrest, most commonly at the G2/M boundary, providing time for the cell to attempt DNA repair. researchgate.net If the damage is too extensive to be repaired, these checkpoint pathways can switch from promoting survival to inducing cell death.

Table 2: Mechanistic Links Between Alkylation and Cell Cycle Perturbation

| Molecular Event | Cellular Consequence | Key Proteins Involved |

|---|---|---|

| DNA Monoadduct Formation | Replication Fork Stalling | DNA Polymerase |

| Stalled Replication Fork | Checkpoint Activation | ATR, Chk1 |

| Checkpoint Signaling | Cell Cycle Arrest (e.g., G2/M) | Cdc25, CDKs |

Sustained cell cycle arrest and irreparable DNA damage are powerful triggers for programmed cell death, or apoptosis. mdpi.com The decision to undergo apoptosis is governed by a balance between pro-survival and pro-apoptotic proteins, particularly those of the Bcl-2 family.

The molecular triggers for apoptosis following alkylation damage typically involve the intrinsic (or mitochondrial) pathway:

Damage Sensing: Persistent DNA damage signals activate tumor suppressor proteins like p53.

Transcriptional Activation: p53 can induce the expression of pro-apoptotic Bcl-2 family members, such as PUMA and Noxa.

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins like Bax and Bak are activated, leading to the formation of pores in the mitochondrial outer membrane.

Caspase Activation: Cytochrome c is released from the mitochondria into the cytosol, where it contributes to the formation of the apoptosome, which in turn activates the initiator caspase, Caspase-9. Caspase-9 then activates executioner caspases, such as Caspase-3, which dismantle the cell in an orderly fashion. mdpi.com

In cases of overwhelming cellular damage, high levels of oxidative stress, or severe ATP depletion resulting from events like PARP hyperactivation, the cell may be unable to execute the energy-dependent process of apoptosis. nih.gov Under such conditions, the cell may undergo necrosis, a less controlled form of cell death characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which can provoke an inflammatory response. nih.gov

In Vitro and Ex Vivo Models for Mechanistic Elucidation of Butanamide, N-(2-chloroethyl)- Interactions

Cell-Free Systems and Isolated Biomolecule Assays

There is no specific data from cell-free systems or isolated biomolecule assays for Butanamide, N-(2-chloroethyl)-. However, research on analogous structures provides a framework for how such studies could be approached. For related compounds, techniques like enzyme inhibition assays and DNA alkylation studies have been employed. For example, studies on N,N-Bis(2-chloroethyl)acetamide utilize its ability to alkylate biomolecules to investigate cellular processes. The interaction of N-phenyl-N'-(2-chloroethyl)ureas with tubulin has been studied using computational docking models to understand the binding mechanisms at a molecular level. ulaval.ca

Future research on Butanamide, N-(2-chloroethyl)- could employ similar cell-free assays to investigate its potential interactions with specific proteins or nucleic acids. Techniques such as monitoring changes in absorbance or fluorescence upon binding to a target biomolecule could provide quantitative data on interaction affinities and kinetics.

Organismal Models for Fundamental Biological Process Studies (e.g., microbial, lower eukaryotes)

No studies utilizing microbial or lower eukaryotic models to elucidate the fundamental biological process interactions of Butanamide, N-(2-chloroethyl)- have been identified in the surveyed literature. Compounds with similar structural features, such as those containing chloro-substituted benzoyl groups, have been investigated for antimicrobial properties, with the hypothesis that they interfere with microbial metabolic pathways. ontosight.ai

Should research on Butanamide, N-(2-chloroethyl)- be undertaken, simple organismal models such as bacteria (e.g., Escherichia coli) or yeast (e.g., Saccharomyces cerevisiae) could serve as initial screening platforms. Growth inhibition assays would be a primary method to assess its general biological activity.

Interactive Data Tables

As no specific experimental data for "Butanamide, N-(2-chloroethyl)-" is available, the following tables are presented as examples of how data for this compound could be structured if such research were conducted.

Table 1: Hypothetical Enzyme Inhibition Data for Butanamide, N-(2-chloroethyl)-

| Target Enzyme | Assay Type | IC₅₀ (µM) | Inhibition Type |

| Tubulin | Polymerization Assay | Data not available | Data not available |

| DNA Polymerase | Activity Assay | Data not available | Data not available |

| Generic Kinase | KinaseGlo Assay | Data not available | Data not available |

Table 2: Hypothetical Microbial Growth Inhibition for Butanamide, N-(2-chloroethyl)-

| Organism | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli | Broth Dilution | Data not available |

| Staphylococcus aureus | Broth Dilution | Data not available |

| Saccharomyces cerevisiae | Broth Dilution | Data not available |

Analytical Methodologies for Research on Butanamide, N 2 Chloroethyl

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of "Butanamide, N-(2-chloroethyl)-", providing detailed insights into its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Butanamide, N-(2-chloroethyl)-". Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom within the molecule.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a complete picture of the proton framework. For instance, the protons on the ethyl chain adjacent to the electronegative chlorine and nitrogen atoms will exhibit distinct chemical shifts downfield compared to the protons of the butyl group.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the amide group, which typically appears significantly downfield.

NMR is also a powerful technique for real-time reaction monitoring. evitachem.com By acquiring spectra at various time points during a synthesis, researchers can track the consumption of starting materials and the formation of "Butanamide, N-(2-chloroethyl)-" by observing the characteristic changes in the signals, allowing for the optimization of reaction conditions. evitachem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Butanamide, N-(2-chloroethyl)- Predicted values are based on structure-property relationships and data from similar compounds.

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| CH₃ -CH₂-CH₂-C(O)NH-CH₂-CH₂-Cl | ~0.9 (triplet) | ~13 |

| CH₃-CH₂ -CH₂-C(O)NH-CH₂-CH₂-Cl | ~1.6 (sextet) | ~19 |

| CH₃-CH₂-CH₂ -C(O)NH-CH₂-CH₂-Cl | ~2.2 (triplet) | ~38 |

| CH₃-CH₂-CH₂-C(O) NH-CH₂-CH₂-Cl | - | ~173 |

| CH₃-CH₂-CH₂-C(O)NH -CH₂-CH₂-Cl | ~6.0 (broad singlet) | - |

| CH₃-CH₂-CH₂-C(O)NH-CH₂ -CH₂-Cl | ~3.5 (quartet) | ~41 |

| CH₃-CH₂-CH₂-C(O)NH-CH₂-CH₂ -Cl | ~3.7 (triplet) | ~42 |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary based on the solvent used. researchgate.net

Mass Spectrometry (MS) is critical for determining the molecular weight of "Butanamide, N-(2-chloroethyl)-" and for identifying its reaction products and potential adducts. Using techniques like Electrospray Ionization (ESI), the exact mass of the molecule can be determined with high accuracy, confirming its elemental composition. rsc.orgrsc.org The monoisotopic mass of "Butanamide, N-(2-chloroethyl)-" is 149.0607417 Da. nih.gov

The fragmentation pattern observed in the mass spectrum provides structural information. Characteristic fragments for "Butanamide, N-(2-chloroethyl)-" would likely include the loss of the chloroethyl group or cleavage at the amide bond. The presence of chlorine is often indicated by a characteristic isotopic pattern for the molecular ion peak ([M]+ and [M+2]+ in an approximate 3:1 ratio). mdpi.com This technique is invaluable for confirming the identity of products formed in reactions, such as substitutions of the chlorine atom or modifications to the amide group. rsc.orgbenchchem.com

Table 2: Expected Mass Spectrometry Fragments for Butanamide, N-(2-chloroethyl)-

| m/z (mass/charge ratio) | Possible Fragment Ion | Fragment Structure |

| 149/151 | Molecular Ion [M]⁺ | [C₆H₁₂ClNO]⁺ |

| 114 | [M - Cl]⁺ | [C₆H₁₂NO]⁺ |

| 86 | [C₄H₉CO]⁺ | Butyryl cation |

| 71 | [C₄H₉]⁺ | Butyl cation |

| 63/65 | [CH₂CH₂Cl]⁺ | Chloroethyl cation |

| 44 | [C(O)NH₂]⁺ | Amide fragment |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in "Butanamide, N-(2-chloroethyl)-". utdallas.edu The IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds. nist.govspectroscopyonline.com The secondary amide group gives rise to several distinct peaks, including the N-H stretch and the strong C=O stretch (Amide I band). utdallas.eduspectroscopyonline.com The presence of the alkyl chain and the C-Cl bond will also produce signals in the fingerprint region.

Table 3: Characteristic Infrared Absorption Frequencies for Butanamide, N-(2-chloroethyl)-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3350 - 3250 | Medium |

| C-H (Alkyl) | Stretch | 2960 - 2850 | Strong |

| C=O (Amide I) | Stretch | 1680 - 1630 | Strong |

| N-H (Amide II) | Bend | 1570 - 1515 | Medium |

| C-Cl | Stretch | 800 - 600 | Strong |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. ijnrd.org The amide carbonyl group in "Butanamide, N-(2-chloroethyl)-" contains non-bonding (n) and pi (π) electrons. It can undergo an n → π* transition, which typically results in a weak absorption band in the UV region (around 210-220 nm). uomustansiriyah.edu.iq While not highly specific for structural elucidation on its own, UV-Vis spectroscopy is exceptionally useful for quantitative analysis and for monitoring reaction kinetics by tracking the change in absorbance of a chromophore over time. ijnrd.org

Chromatographic Separation Techniques for Research Samples

Chromatographic methods are essential for separating "Butanamide, N-(2-chloroethyl)-" from starting materials, byproducts, and other impurities in research samples, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile or thermally sensitive compounds like "Butanamide, N-(2-chloroethyl)-". benchchem.com Reversed-phase HPLC is the most common mode used for this type of analysis. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18-silica) using a polar mobile phase (typically a mixture of water and a solvent like acetonitrile (B52724) or methanol). merckmillipore.com

The retention time of the compound is a characteristic feature under specific conditions (flow rate, mobile phase composition, and temperature). By comparing the peak area of the analyte to that of a known standard, the purity of a sample can be accurately quantified. HPLC is also used to analyze the composition of reaction mixtures, providing valuable data on conversion rates and byproduct formation. uantwerpen.be

Table 4: Typical HPLC Parameters for the Analysis of Butanamide, N-(2-chloroethyl)-

| Parameter | Condition |

| Column | C18 (Reversed-Phase), e.g., 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Detector | UV Detector (e.g., at ~210 nm) or Mass Spectrometer (LC-MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. epa.gov "Butanamide, N-(2-chloroethyl)-" may be sufficiently volatile to be analyzed directly by GC, particularly if a high-temperature capillary column is used. nist.gov The sample is vaporized in a heated inlet and carried by an inert gas through a column, where components are separated based on their boiling points and interactions with the stationary phase. flenviro.comrjptonline.org

If the compound has low volatility or is prone to thermal degradation, it can be chemically modified into a more volatile derivative before GC analysis. A common detector for this type of compound is a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (GC-MS), which provides both separation and structural identification. rjptonline.orgmst.dk

Table 5: General Gas Chromatography Parameters for Analysis

| Parameter | Condition |

| Column | Capillary column with a nonpolar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature programmed to ramp from a low initial temperature to a high final temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Following a comprehensive search for scientific literature, no research data was found on the application of advanced imaging techniques for the molecular localization of the specific compound Butanamide, N-(2-chloroethyl)-.

Therefore, it is not possible to provide an article on "" focusing on subsection "6.3. Advanced Imaging Techniques for Molecular Localization in Research Contexts" as there is no available research on this topic.

While studies exist for more complex molecules that incorporate butanamide or chloroethyl groups into their structure for imaging purposes, the user's strict requirement to focus solely on "Butanamide, N-(2-chloroethyl)-" prevents the inclusion of this related, but distinct, information. Adherence to scientific accuracy and the specified scope precludes the generation of the requested content.

Structure Activity Relationship Sar and Design Principles for Butanamide, N 2 Chloroethyl Analogs

Systematic Studies on Butanamide, N-(2-chloroethyl)- Analogs and their Reactivity Profiles

The critical chemical reaction associated with nitrogen mustards is the intramolecular cyclization of the N-(2-chloroethyl) group to form a highly electrophilic and reactive aziridinium (B1262131) ion. tandfonline.com This intermediate is responsible for the alkylation of nucleophilic sites on cellular macromolecules. tandfonline.comnih.gov In the case of Butanamide, N-(2-chloroethyl)-, the nitrogen atom's lone pair is delocalized through resonance with the adjacent carbonyl group of the butanamide. This amidic conjugation significantly reduces the nucleophilicity of the nitrogen, thereby decreasing the rate of aziridinium ion formation and, consequently, its alkylating potential compared to amine-based mustards. nih.gov

Systematic studies on related N-acyl-(2-chloroethyl) compounds, such as N-(2-chloroethyl)benzamide, corroborate this reduced reactivity. benchchem.com The primary reactions observed for these amide-based analogs are nucleophilic substitution at the carbon bearing the chlorine and hydrolysis of the amide bond itself, rather than aggressive alkylation. benchchem.com Modifications to the acyl group can modulate this reactivity. For instance, introducing electron-withdrawing groups onto the acyl chain further decreases the nitrogen's nucleophilicity, while electron-donating groups may slightly enhance it. mdpi.com

The following table summarizes the reactivity profiles of representative N-acyl-(2-chloroethyl) analogs based on their structural features.

| Compound Analog | Key Structural Feature | Impact on Reactivity Profile |

| Butanamide, N-(2-chloroethyl)- | Butanoyl group (alkyl acyl) | Low intrinsic alkylating activity due to amide resonance. Susceptible to nucleophilic substitution and hydrolysis. |

| N-(2-Chloroethyl)benzamide | Benzoyl group (aryl acyl) | Similar low alkylating activity. The aromatic ring can be substituted to further modify electronic properties and metabolic stability. benchchem.com |

| N-(2-Chloroacetyl)benzamide | Chloroacetyl group | The chloroacetyl group itself is an alkylating moiety, but its kinetics differ from the chloroethyl group due to the influence of the adjacent carbonyl. benchchem.com |

| N-(2-Amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide | Bis(2-chloroethyl)amino group on an aromatic ring | Here, the potent alkylating moiety is the bis(2-chloroethyl)amino group, not the amide itself. The amide serves as a linker. Fluorine substitution enhances metabolic stability. benchchem.com |

Elucidating Key Structural Features Governing Alkylating Potency and Selectivity

The alkylating potency of a nitrogen mustard is directly related to its ability to form the aziridinium intermediate. For Butanamide, N-(2-chloroethyl)-, the key structural features governing this process are the amide nitrogen and the nature of the acyl group.

The Amide Nitrogen : This is the most critical feature. The delocalization of the nitrogen's lone pair into the carbonyl group drastically reduces its nucleophilic character, which is essential for displacing the chloride ion in the intramolecular cyclization. This makes N-acyl derivatives like Butanamide, N-(2-chloroethyl)- significantly less potent alkylators than their N-alkyl counterparts (e.g., N-methyl-bis(2-chloroethyl)amine, HN2). tandfonline.comdtic.mil

The Butanoyl Group : The length and substitution of the acyl chain can fine-tune the electronic environment of the amide nitrogen. While the effect is less pronounced than the difference between an amide and an amine, it provides a basis for analog design. For example, a longer or more branched alkyl chain might introduce steric effects or alter lipophilicity, which can influence interactions with biological systems. doi.org

The Chloroethyl Group : The presence of a single 2-chloroethyl group means the compound can only act as a monofunctional alkylating agent, capable of forming a single covalent bond with a nucleophile. This contrasts with bifunctional mustards (containing two such groups), which can form DNA interstrand cross-links, a more cytotoxic event. tandfonline.com

The following interactive table illustrates the structure-activity relationship by comparing the potential alkylating reactivity of different classes of N-(2-chloroethyl) compounds.

| Compound Class | Example Structure | Nitrogen Type | Nucleophilicity of Nitrogen | Predicted Alkylating Potency |

| N-Alkyl (Tertiary Amine) | N-Methyl-bis(2-chloroethyl)amine | Tertiary Amine | High | High |

| N-Aryl (Aniline derivative) | Chlorambucil | Aromatic Amine | Moderate | Moderate |

| N-Acyl (Amide) | Butanamide, N-(2-chloroethyl)- | Amide | Low | Low |

| N-Phosphoryl (Phosphoramide) | Cyclophosphamide (activated form) | Phosphoramide | Moderate (after activation) | High (as active metabolite) |

Future Directions and Unexplored Avenues in Butanamide, N 2 Chloroethyl Research

Integration of Advanced Synthetic Methodologies

The traditional synthesis of N-chloroethyl amides often involves the Schotten-Baumann reaction, where an amine is acylated using an acid chloride under basic conditions. mdpi.comtandfonline.com For Butanamide, N-(2-chloroethyl)-, this would typically involve reacting 2-chloroethylamine (B1212225) with butanoyl chloride. While effective, these methods can be hampered by issues such as the hydrolysis of the acid chloride and the need for stringent anhydrous conditions. benchchem.com The evolution of synthetic chemistry offers more sophisticated, efficient, and sustainable alternatives that are yet to be fully explored for this specific compound.

Future synthetic research should focus on the adoption of advanced methodologies that offer improvements in yield, purity, reaction time, and environmental impact. These include:

Continuous Flow Synthesis : This technique allows for rapid optimization, improved safety for handling reactive intermediates, and consistent product quality, making it ideal for scaling up production. benchchem.com Metal-free reduction of nitro compounds to amines, a potential precursor step, has been successfully demonstrated under continuous flow conditions, highlighting its applicability to related syntheses. unimi.it

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. This could be particularly advantageous for the amidation step, potentially minimizing side-product formation.

Biocatalysis : The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Lipases, for example, could be explored for the enzymatic synthesis of the amide bond, providing a green alternative to traditional chemical methods.

Novel Reagents and Catalysts : Research into metal-free catalytic systems or the use of more stable acylating agents could overcome the limitations of highly reactive acid chlorides. tandfonline.com For instance, methods using thionyl chloride to generate the chloroethyl moiety from a hydroxyethyl (B10761427) precursor represent an alternative route that could be optimized. niscpr.res.in

Table 1: Comparison of Synthetic Methodologies for Amide Synthesis

| Methodology | Traditional (Schotten-Baumann) | Continuous Flow | Microwave-Assisted | Biocatalytic |

|---|---|---|---|---|

| Principle | Acylation of an amine with an acid chloride in the presence of a base. mdpi.com | Reagents are continuously pumped through a reactor. unimi.it | Use of microwave energy to heat the reaction mixture. | Enzyme-catalyzed reaction. |

| Advantages | Well-established, versatile. | High throughput, precise control, enhanced safety, easy scale-up. benchchem.com | Rapid reaction times, improved yields. | High selectivity, mild conditions, environmentally friendly. |

| Disadvantages | Requires anhydrous conditions, potential for side reactions (hydrolysis), batch processing. benchchem.com | Higher initial equipment cost. | Can be difficult to scale up, potential for localized overheating. | Limited substrate scope, enzyme stability can be an issue. |

| Relevance to Butanamide, N-(2-chloroethyl)- | Standard, documented approach for similar amides. | Potential for efficient, safe, and scalable production. | Could accelerate the amidation step and improve efficiency. | A green, unexplored alternative for synthesis. |

Emerging Computational Approaches for Complex Systems Involving Butanamide, N-(2-chloroethyl)-

Computational chemistry provides powerful tools to predict molecular properties and simulate complex interactions, offering insights that can guide experimental work. For Butanamide, N-(2-chloroethyl)-, whose properties are cataloged in databases like PubChem nih.gov, moving beyond basic property calculation to simulating its behavior in complex biological or material systems is a key future direction.

Molecular Docking : The N-(2-chloroethyl) group is a known alkylating agent, suggesting potential interactions with biological macromolecules. nih.gov Molecular docking can be used to predict the binding modes and affinities of Butanamide, N-(2-chloroethyl)- with target proteins, such as enzymes or receptors. This approach has been successfully used to evaluate related butanamide derivatives as potential enzyme inhibitors. mdpi.com Identifying potential protein targets could be the first step toward discovering novel biological activities.

Molecular Dynamics (MD) Simulations : While docking provides a static picture, MD simulations can model the dynamic behavior of the molecule and its target over time. This can reveal conformational changes upon binding, the stability of the molecule-protein complex, and the role of solvent molecules in the interaction.

Quantum Mechanics (QM) / Molecular Mechanics (QM/MM) Methods : For a detailed understanding of the reaction mechanism, particularly the alkylation of a biological target by the chloroethyl group, QM/MM methods are invaluable. These hybrid methods treat the reactive center with high-level quantum mechanics while the larger protein and solvent environment is handled by more efficient molecular mechanics, providing a balance of accuracy and computational feasibility. DFT methods have already been applied to study the vibrational spectra and other properties of similar molecules. connectedpapers.com

Table 2: Potential Applications of Computational Methods in Butanamide, N-(2-chloroethyl)- Research

| Computational Method | Research Question | Expected Outcome |

|---|---|---|

| Molecular Docking | What proteins does it bind to? How does it bind? | Identification of potential biological targets; prediction of binding affinity and pose. mdpi.com |

| Molecular Dynamics (MD) | How stable is the interaction with a target protein? What conformational changes occur? | Assessment of complex stability; understanding of the dynamics of molecular recognition. |

| QM/MM Simulations | What is the precise mechanism of target alkylation by the chloroethyl group? | Elucidation of the reaction pathway, transition states, and activation energies for covalent bond formation. |

Expansion of Fundamental Molecular Interaction Studies

A deeper understanding of the non-covalent and covalent interactions of Butanamide, N-(2-chloroethyl)- is crucial for harnessing its full potential. The presence of an amide linkage allows for hydrogen bonding, while the chloroethyl group provides a site for covalent modification.

Future research should systematically investigate:

Interaction with Biomolecules : Building on the knowledge that related chloroethyl-containing compounds can alkylate proteins like β-tubulin nih.gov, studies should be undertaken to identify the specific protein targets of Butanamide, N-(2-chloroethyl)-. This could involve proteomic approaches to identify covalently modified proteins in cell lysates. The kinetics and selectivity of this alkylation reaction are of paramount importance.

Self-Assembly and Aggregation : The interplay of hydrogen bonding from the amide group and hydrophobic interactions from the butyl chain could lead to self-assembly phenomena in certain solvents. Techniques like dynamic light scattering (DLS), transmission electron microscopy (TEM), and ultrasonic studies could be used to probe for the formation of higher-order structures. scialert.net

Interactions with Model Membranes : Investigating how Butanamide, N-(2-chloroethyl)- interacts with and permeates lipid bilayers is essential for understanding its bioavailability and potential mechanisms of cytotoxicity. NMR and fluorescence spectroscopy are powerful techniques for such studies.

Challenges and Opportunities in Contemporary Academic Research on N-Chloroethyl Amides

The class of N-chloroethyl amides, to which Butanamide, N-(2-chloroethyl)- belongs, presents a unique set of challenges and opportunities that drive ongoing research.

Challenges:

Controlled Reactivity : The primary challenge lies in controlling the reactivity of the chloroethyl group. It is susceptible to nucleophilic substitution, which is desirable for targeted alkylation but can also lead to instability, hydrolysis, and unwanted side reactions during synthesis or application. tandfonline.comresearchgate.net

Synthetic Selectivity : Achieving chemoselectivity in reactions involving multifunctional N-chloroethyl amides can be difficult. Protecting the reactive chloroethyl group or finding reaction conditions that favor modification at other sites is a significant synthetic hurdle. nih.gov

Potential Toxicity : As alkylating agents, many N-chloroethyl compounds exhibit cytotoxicity, a property exploited in nitrogen mustard anticancer drugs. researchgate.net This inherent toxicity requires careful handling and presents a major challenge in developing therapeutic agents with an acceptable safety window.

Opportunities:

Therapeutic Development : The alkylating nature of the N-chloroethyl group is also its greatest opportunity. These compounds can be designed as covalent inhibitors or cross-linking agents for therapeutic targets. There is significant potential in developing them as anticancer agents, as demonstrated by related ruthenium complexes and urea (B33335) derivatives that interact with biological systems. nih.govresearchgate.net

Chemical Biology Probes : The ability to form stable covalent bonds makes N-chloroethyl amides excellent candidates for use as chemical probes to identify and study the function of specific proteins through activity-based protein profiling (ABPP).

Polymer and Materials Science : The reactivity of the chloroethyl group can be exploited to graft these molecules onto polymer backbones or surfaces, thereby modifying their properties. N-chloramides have been investigated for creating functional textiles, suggesting a pathway for material applications. dtic.mil

Versatile Synthetic Intermediates : The chloroethyl group is a versatile chemical handle that can be converted into many other functional groups, making N-chloroethyl amides valuable building blocks for the synthesis of more complex molecules and heterocyclic systems. niscpr.res.inresearchgate.net

Q & A

Q. What are the recommended synthetic routes for N-(2-chloroethyl)butanamide, and what parameters influence yield optimization?

- Methodological Answer : N-(2-Chloroethyl)butanamide can be synthesized via nucleophilic substitution, where chloroethylamine reacts with butanoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Key parameters include:

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride).

- Catalyst : Use triethylamine to neutralize HCl byproducts and drive the reaction forward.

- Solvent purity : Anhydrous solvents prevent undesired hydrolysis .

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended for purification.

Q. How can researchers ensure the purity of N-(2-chloroethyl)butanamide, and which analytical techniques are most effective?

- Methodological Answer :

- Chromatography : HPLC with a C18 column and UV detection (λ = 220–260 nm) resolves impurities like unreacted starting materials.

- Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., absence of residual solvent peaks or byproducts).

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 178.24 for C₇H₁₃ClN₂O) .

Q. How can researchers resolve contradictions in reported biological activities of N-(2-chloroethyl)butanamide derivatives?

- Methodological Answer : Discrepancies often arise from variations in:

- Assay conditions : Standardize cell culture media (e.g., pH 7.4, 37°C) and control for metabolite interference.

- Compound stability : Conduct stability studies (e.g., HPLC monitoring over 24 hours) to assess degradation in biological matrices.

- Impurity profiles : Compare batches using LC-MS to identify bioactive impurities (e.g., hydrolyzed byproducts) .

Q. What experimental strategies are recommended for studying the structural stability of N-(2-chloroethyl)butanamide under varying pH and temperature conditions?

- Methodological Answer :

- Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- pH stability : Incubate the compound in buffers (pH 2–12) and analyze degradation via TLC or NMR.

- Kinetic studies : Fit degradation data to Arrhenius models to predict shelf-life .

Q. How can computational modeling complement experimental data in elucidating the reaction mechanisms of N-(2-chloroethyl)butanamide?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify transition states in substitution reactions.

- MD simulations : Simulate solvent interactions to explain solubility trends or aggregation behavior.

- Docking studies : Predict binding affinities to biological targets (e.g., enzymes) for hypothesis-driven assay design .

Data Contradiction Analysis

Q. Why do reported pKa values for N-(2-chloroethyl)butanamide vary across studies, and how can this be addressed?

- Methodological Answer : Variations arise from differences in measurement techniques (e.g., potentiometric vs. spectrophotometric methods). To reconcile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.